Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate
Description
Properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-21-16(19)13(2)17-9-11-18(12-10-17)14-5-7-15(20-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYVJEAULZZAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification Using Acetyl Chloride in DMF
| Parameter | Details |
|---|---|
| Starting Materials | 4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl carbamic acid phenyl ester (40 g) |
| Base | Triethylamine (41 g) |
| Solvent | N,N-dimethylformamide (400 mL) |
| Acylating Agent | Acetyl chloride (24.2 g) |
| Temperature | 0 - 20 °C initially, then warmed to ambient temperature |
| Reaction Time | 4 - 5 hours |
| Work-up | Quenched with ice water (1200 mL), filtered |
| Product Yield | 42.0 g |
| Purity | 98.0% by HPLC |
Procedure Summary: The reaction involves adding acetyl chloride to a solution of the piperazine derivative and triethylamine in DMF at low temperature (0–20 °C). The mixture is then warmed to room temperature and stirred for several hours. The reaction completion is monitored by thin-layer chromatography (TLC). After quenching with ice water and filtration, the product is obtained with high purity and yield.
Coupling in 1,4-Dioxane with Triethylamine
| Parameter | Details |
|---|---|
| Starting Materials | N?-((2S,3S)-2-(benzyloxy)pentan-3-yl)formohydrazide compound (45.5 g), phenyl 4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenylcarbamate (50 g) |
| Base | Triethylamine (26 g) |
| Solvent | 1,4-Dioxane (500 mL) |
| Temperature | 90 - 100 °C |
| Reaction Time | 24 hours |
| Work-up | Cooling to 25-30 °C, addition of dichloromethane, filtration through hyflow bed, washing with aqueous solutions (NaOH, HCl, NaHCO3), solvent removal under reduced pressure, recrystallization from isopropyl alcohol |
| Product Yield | Approximately 70% |
Procedure Summary: The reaction mixture containing the hydrazide compound and the piperazinyl carbamate is heated in 1,4-dioxane with triethylamine. After 24 hours, the mixture is cooled and subjected to a series of extractions and washings to purify the product. The final compound is isolated by solvent removal and recrystallization, yielding a product with good purity and moderate yield.
Reaction Conditions and Optimization
- Bases: Triethylamine is commonly used to neutralize acids formed during the reaction and to activate nucleophiles.
- Solvents: DMF and 1,4-dioxane provide a polar aprotic environment conducive to nucleophilic substitution and coupling reactions.
- Temperature: Low temperatures (0–20 °C) are used initially to control reactivity with acetyl chloride, while elevated temperatures (90–100 °C) facilitate coupling reactions in dioxane.
- Reaction Time: Varies from 4–5 hours for esterification to 24 hours for coupling reactions.
- Purification: Includes aqueous quenching, filtration, organic extractions, and recrystallization to achieve high purity.
Summary Table of Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification with Acetyl Chloride | 4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl carbamic acid phenyl ester, triethylamine, acetyl chloride, DMF | 0–20 °C to RT | 4–5 hours | Not specified (42 g product) | 98.0 (HPLC) | Quenching with ice water, filtration |
| Coupling in 1,4-Dioxane | Hydrazide compound, phenyl 4-(4-hydroxyphenyl)piperazin-1-yl carbamate, triethylamine, dioxane | 90–100 °C | 24 hours | ~70 | Not specified | Multiple washings, recrystallization |
Research Findings and Notes
- The use of triethylamine as a base is critical for neutralizing hydrochloric acid generated during acylation and for facilitating nucleophilic substitution.
- DMF and dioxane are preferred solvents due to their ability to dissolve both organic and inorganic reagents and to stabilize reaction intermediates.
- Reaction monitoring by TLC ensures completion before work-up.
- Purification steps involving aqueous washes with sodium hydroxide, hydrochloric acid, and sodium bicarbonate solutions remove impurities and by-products.
- The final product exhibits high purity (up to 98% by HPLC) suitable for pharmaceutical research applications.
- The synthetic accessibility score of approximately 2.92 indicates moderate ease of synthesis, consistent with the multi-step procedures described.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The ester functionality can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)piperazine derivatives.
Reduction: Formation of ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanol.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate is primarily recognized for its role as a piperazine derivative, which is a significant class of compounds in medicinal chemistry. Piperazines are known for their diverse biological activities, including antipsychotic, antidepressant, and antiemetic effects. The incorporation of the methoxyphenyl group enhances its lipophilicity and may improve its interaction with biological targets.
Antidepressant Properties
Research has indicated that piperazine derivatives can exhibit antidepressant-like effects. For instance, studies have shown that modifications to the piperazine structure can lead to compounds with enhanced serotonin receptor affinity, which is crucial for antidepressant activity. This compound may share similar properties, making it a candidate for further exploration in antidepressant drug development .
Drug Development
The compound's unique structure positions it as a potential lead compound in drug discovery programs targeting various neurological disorders. Its ability to modulate neurotransmitter systems could be beneficial in treating conditions such as anxiety and depression.
Structure-Activity Relationship Studies
In drug development, understanding the structure-activity relationship (SAR) is vital. This compound can serve as a scaffold for SAR studies to optimize its pharmacological profile. By systematically altering the substituents on the piperazine ring or the ethyl group, researchers can identify compounds with improved efficacy and reduced side effects .
Therapeutic Interventions
Given its potential pharmacological properties, this compound could be explored for therapeutic interventions beyond traditional psychiatric uses.
Anticancer Activity
Emerging studies suggest that certain piperazine derivatives possess anticancer properties. This compound could be evaluated for its cytotoxic effects against various cancer cell lines. Preliminary investigations into similar compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Neurological Applications
The modulation of neurotransmitter systems by this compound may extend its applications to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research into piperazine derivatives has highlighted their potential neuroprotective effects, which could be harnessed in developing new treatments for these conditions .
Case Studies and Research Findings
To substantiate the applications of this compound, several case studies illustrate its potential:
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The ester functionality allows for hydrolysis, releasing the active piperazine derivative in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoate
- Structure: Features a 4-chlorophenyl group instead of 4-methoxyphenyl and a branched 2-methylpropanoate ester.
- Synthesis: Prepared via N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .
- Impact: The electron-withdrawing chlorine substituent may reduce electron density on the piperazine ring compared to the electron-donating methoxy group, altering reactivity and biological interactions.
Ethyl 2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetate
Ester Group Modifications in Agrochemical Compounds
Several ethyl propanoate derivatives are used as herbicides, sharing the ester functionality but differing in core structure:
Key Contrast: While Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate targets neurological enzymes, agrochemical esters disrupt plant-specific pathways (e.g., acetyl-CoA carboxylase inhibition in quizalofop) .
Functionalized Derivatives for MAO Inhibition
This compound is modified into oxadiazole-thiol derivatives (e.g., compounds 4a-e in ):
- Structural Additions : Introduction of oxadiazole rings and thiol groups enhances hydrogen bonding and aromatic stacking with MAO active sites.
- Spectroscopic Data : Piperazine carbons appear at 51.30–52.51 ppm in ¹³C-NMR, while oxadiazole carbons resonate at 163.85–165.25 ppm .
- Activity: These derivatives exhibit competitive MAO-B inhibition, with potency influenced by substituents on the acetophenone moiety .
Critical Insights :
- Methoxy vs.
- Ester Flexibility : Linear esters (target compound) offer conformational adaptability compared to branched analogs, which may limit binding to certain targets.
Biological Activity
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article discusses its synthesis, biological activity, and relevant case studies, supported by detailed research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- CAS Number : Not specified in the provided sources.
The presence of the piperazine ring and methoxyphenyl group is significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with ethyl propanoate under specific conditions. The synthesis process can be summarized as follows:
- Reagents : Piperazine, 4-methoxyphenyl group, and ethyl propanoate.
- Conditions : Typically carried out in an organic solvent under reflux.
- Yield : The yield may vary based on the specific conditions used, but high yields are often reported in literature.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be developed further as an antibacterial agent .
Antichlamydial Activity
Recent studies have explored the antichlamydial activity of compounds related to piperazine derivatives. This compound exhibited a reduction in chlamydial inclusion numbers and altered morphology in infected cell lines, indicating potential as a treatment for Chlamydia infections .
Study on Antimicrobial Efficacy
In a controlled study, this compound was evaluated for its antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The study revealed that the compound not only inhibited bacterial growth but also demonstrated low toxicity to human cells, making it a candidate for further development .
Another study investigated the mechanism of action of similar piperazine compounds against Chlamydia trachomatis. The results indicated that these compounds affect both the inclusion size and number in infected cells, suggesting a disruption in the bacterial life cycle .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate, and how are intermediates characterized?
The compound is typically synthesized via a multi-step route:
Step 1 : React 1-(4-methoxyphenyl)piperazine with ethyl 2-chloroacetate to form ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]acetate.
Step 2 : Treat with excess hydrazine hydrate to yield the hydrazide intermediate.
Step 3 : React with KOH and CS₂ to form the oxadiazole-thiol derivative.
Step 4 : Couple with 2-bromoacetophenone derivatives for final analogs.
Characterization :
- 1H-NMR identifies aliphatic protons (e.g., N–CH₂ at 3.83–3.84 ppm and S–CH₂ at 5.09–5.17 ppm).
- 13C-NMR confirms piperazine carbons (51.30–52.51 ppm) and oxadiazole carbons (163.85–165.25 ppm).
- HRMS validates molecular weights via M+1 peaks .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) : Essential for verifying proton environments (e.g., aromatic vs. aliphatic regions) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass confirmation to rule out impurities.
- Elemental Analysis : Cross-checks experimental vs. theoretical C/H/N ratios (e.g., C: 60.1% theoretical vs. 60.2% observed) .
Advanced Research Questions
Q. How can reaction conditions be optimized for intermediates like 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetohydrazide?
- Hydrazine Excess : Use ≥2 equivalents of hydrazine hydrate to ensure complete conversion of the ester to hydrazide.
- Temperature Control : Maintain 60–70°C to avoid side reactions (e.g., oxidation).
- Reaction Time : Monitor via TLC until the ester peak (Rf ~0.8) disappears, typically 6–8 hours .
Q. How should researchers address contradictions in spectral data during characterization?
- NMR Discrepancies : For unexpected proton shifts, compare with computational models (e.g., DFT calculations) or crystal structures to confirm conformation.
- HRMS Anomalies : Recalibrate the instrument or use alternative ionization methods (e.g., ESI vs. MALDI).
- Cross-Validation : Combine techniques (e.g., IR for functional groups, XRD for crystallinity) to resolve ambiguities .
Q. What structural insights can crystallography provide for piperazine derivatives?
X-ray crystallography reveals:
- Bond Angles : Key angles (e.g., C43–C44–C45 = 118.30°, C44–C45–C46 = 121.03°) influence molecular planarity and stability.
- Conformational Flexibility : Torsional angles (e.g., 179.97° in aromatic systems) indicate rigidity, critical for receptor binding.
- Packing Interactions : Hydrogen bonds and π-π stacking guide solubility and bioavailability predictions .
Q. How can structure-activity relationships (SAR) be explored for analogs targeting CNS receptors?
- Piperazine Modifications : Substitute the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance 5-HT₂ receptor affinity.
- Oxadiazole Variants : Replace the thiol group with methyl or ethyl to improve metabolic stability.
- In Vivo Testing : Assess dopamine D2/D3 agonism in rodent models for neuroprotective potential, as demonstrated in related piperazine derivatives .
Methodological Guidelines
Q. How to design experiments for evaluating metabolic stability?
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and measure half-life (t½) via LC-MS.
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Plasma Stability : Monitor degradation in plasma at 37°C over 24 hours .
Q. What strategies mitigate synthesis challenges in piperazine-based compounds?
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to separate regioisomers.
- Scaling-Up : Optimize solvent (e.g., DMF vs. THF) for solubility and reaction homogeneity.
- Yield Improvement : Pre-activate intermediates (e.g., Boc protection) to reduce side reactions .
Data Interpretation Tables
Q. Table 1. Key Spectral Data for this compound
| Technique | Critical Observations | Reference |
|---|---|---|
| 1H-NMR | N–CH₂: 3.83–3.84 ppm; S–CH₂: 5.09–5.17 ppm | |
| 13C-NMR | Piperazine C: 51.30–52.51 ppm | |
| HRMS | M+1 peaks match theoretical values (±0.001 Da) |
Q. Table 2. Crystallographic Parameters from Related Derivatives
| Parameter | Value Range | Implication | Reference |
|---|---|---|---|
| Bond Angles | 105.5°–179.97° | Planarity/strain in aromatic systems | |
| Torsional Angles | 120°–179° | Conformational flexibility |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
